2-Hydroxymethyl-N,N-dimethylpiperidinium

描述

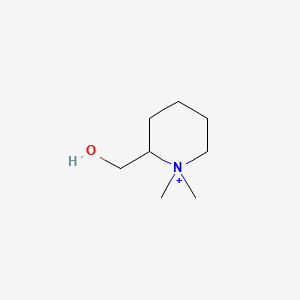

Structure

3D Structure

属性

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO/c1-9(2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHOPWXOMRJTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990362 | |

| Record name | 2-(Hydroxymethyl)-1,1-dimethylpiperidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-15-2 | |

| Record name | 2-Hydroxymethyl-N,N-dimethylpiperidinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-1,1-dimethylpiperidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the 2-Hydroxymethyl-N,N-dimethylpiperidinium Framework and Analogues

The construction of the piperidine (B6355638) ring is a foundational step in the synthesis of this compound. Various methodologies have been developed to create substituted piperidines, which serve as the immediate precursors to the target quaternary ammonium (B1175870) salt.

The synthesis of substituted piperidines, the precursors to compounds like this compound, relies on a variety of established and innovative chemical strategies. These routes often begin with simpler, more readily available starting materials that are cyclized or modified to form the piperidine ring.

One of the most common and direct methods for preparing the piperidine core is the catalytic hydrogenation of pyridine (B92270) derivatives . dtic.milorganic-chemistry.org This approach typically employs transition metal catalysts, such as nickel, palladium, or rhodium, under hydrogen pressure. dtic.milorganic-chemistry.org For instance, the reduction of a suitably substituted pyridine can yield the corresponding piperidine. A key advantage of this method is the wide availability of substituted pyridines. However, controlling the selectivity of the hydrogenation can be challenging, especially in the presence of other reducible functional groups. nih.govmdpi.com

Radical-mediated cyclization offers another powerful route to piperidine synthesis. nih.gov For example, intramolecular cyclization of linear amino-aldehydes can be initiated using a cobalt(II) catalyst, leading to the formation of various piperidines. nih.gov This method is effective but can sometimes result in the formation of linear alkene by-products due to competing reaction pathways. nih.gov

Other notable precursor-based routes include:

Aza-Diels-Alder reactions , which involve the [4+2] cycloaddition of a diene with an imine to construct the six-membered ring. dtic.mil

Petrenko-Kritschenko reaction , a multicomponent reaction that condenses two equivalents of an aldehyde with a primary amine and a β-ketoester to form a 4-piperidone. dtic.mil

Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an acrylate, which also yields 4-piperidones that can be further functionalized. dtic.mil

A specific example relevant to a substituted hydroxymethylpiperidine framework is the synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. This process starts with the O-alkylation of 2-methyl-1-penten-3-one-1-ol, followed by acylation and ring-closure with diethyloxalate to form a pyridone intermediate. clockss.orggoogle.com This pyridone is then converted through several steps, including chlorination, methoxylation, and finally reduction of an ester group with a reducing agent like lithium aluminum hydride, to yield the target 2-hydroxymethylpyridine derivative. clockss.orggoogle.com This final product is a direct precursor that can be N-methylated to form the desired piperidinium (B107235) salt after the initial reduction of the pyridine ring.

Table 1: Comparison of Selected Precursor-Based Routes to Piperidines

| Synthetic Route | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pyridine derivative, H₂, Metal Catalyst (Pd/C, Rh/C, Ni) dtic.milorganic-chemistry.org | High atom economy, readily available starting materials. | May require high pressure/temperature; potential for over-reduction. dtic.mil |

| Radical Cyclization | Amino-aldehyde, Cobalt(II) catalyst nih.gov | Good for complex structures, mild conditions. | Potential for by-product formation. nih.gov |

| Aza-Diels-Alder | Diene, Imine, Lewis Acid Catalyst dtic.mil | High stereocontrol, convergent synthesis. | Limited availability of suitable dienes and imines. |

| Petrenko-Kritschenko | Aldehyde, Amine, β-ketoester dtic.mil | Multicomponent, builds complexity quickly. | Can have moderate yields, requires specific substrates. |

Given the importance of chirality in bioactive molecules, the development of stereoselective methods to synthesize chiral piperidine analogues is a critical area of research. These approaches aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

A prominent strategy is the chemo-enzymatic dearomatization of activated pyridines . nih.gov This method utilizes a combination of chemical and enzymatic steps. For instance, an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. nih.gov This approach has been successfully applied to the synthesis of key intermediates for several pharmaceutical compounds. nih.gov

Asymmetric metal-catalyzed reactions provide another powerful tool for constructing chiral piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine-1(2H)-carboxylates can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding chiral piperidines. acs.org Similarly, copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.govnih.govresearchgate.net This method employs a chiral ligand, such as (S, S)-Ph-BPE, to control the stereochemical outcome of the ring-closing reaction, providing access to complex chiral scaffolds. nih.govnih.gov

Other asymmetric routes include:

The use of chiral auxiliaries , where a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, and then later removed. rsc.org

Starting from the chiral pool , which involves using naturally occurring chiral molecules like amino acids as starting materials. rsc.org

Asymmetric cyclodehydration of aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as versatile precursors for various enantiomerically pure 2-arylpiperidines. rsc.org

Table 2: Overview of Stereoselective Synthesis Approaches

| Method | Catalyst/Reagent | Key Feature | Typical Product |

|---|---|---|---|

| Chemo-enzymatic Dearomatization | Amine Oxidase/Ene Imine Reductase nih.gov | Biocatalytic cascade for high stereoselectivity. | Chiral 3-substituted piperidines. nih.gov |

| Asymmetric Reductive Heck | Rh-catalyst, Chiral Ligand acs.org | Highly regio- and enantioselective carbometalation. | Chiral 3-substituted tetrahydropyridines. acs.org |

| Asymmetric Aminoboration | Cu-catalyst, (S,S)-Ph-BPE nih.govnih.gov | Regio- and enantioselective ring closure. | Chiral 2,3-cis-disubstituted piperidines. nih.gov |

| Chiral Lactam Approach | (R)-phenylglycinol rsc.org | Stereoselective cyclodehydration. | Enantiopure 2-arylpiperidines. rsc.org |

Quaternization and N-Methylation Strategies for Piperidinium Salts

Once the 2-hydroxymethylpiperidine precursor is synthesized, the final step to obtain this compound is quaternization, which involves the N-methylation of the piperidine nitrogen.

A common method for N-methylation is the reaction of the secondary amine with a methylating agent. However, to achieve dimethylation leading to the quaternary ammonium salt, a two-step process or a more forceful methylation strategy is often required. If starting from a primary amine precursor, a sequence of reductive aminations with formaldehyde (B43269) could be employed. For a secondary piperidine, direct methylation is necessary.

Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are effective but are also toxic and hazardous. nih.gov Modern approaches seek safer and more efficient alternatives. One such strategy involves the use of quaternary ammonium salts themselves as methylating agents . nih.gov For example, phenyl trimethylammonium iodide (PhMe₃NI) has been used for the selective α-methylation of aryl ketones and demonstrates the principle of using these stable, solid reagents for methylation. nih.gov This concept can be adapted for N-methylation.

For more controlled or specialized applications, such as in peptide synthesis, selective N-methylation procedures have been optimized for solid-phase synthesis. nih.gov An efficient three-step procedure involves:

Activation of the amine with an o-nitrobenzenesulfonyl group.

Selective N-methylation using an agent like dimethyl sulfate in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Removal of the activating sulfonamide group to reveal the N-methylated amine. nih.gov

To form the N,N-dimethylpiperidinium salt from 2-hydroxymethylpiperidine, a direct reaction with an excess of a methylating agent like methyl iodide under basic conditions would typically be employed. The reaction proceeds via an Sₙ2 mechanism, where the piperidine nitrogen acts as a nucleophile, attacking the methyl group of the methylating agent. A second methylation step on the resulting tertiary amine yields the desired quaternary piperidinium salt.

Functional Group Interconversions at the Hydroxymethyl Moiety for Research Probes and Derivatization

The hydroxymethyl group (-CH₂OH) at the 2-position of the piperidinium salt is a versatile handle for further chemical modification. Functional group interconversion (FGI) is the process of converting one functional group into another, which is crucial for creating derivatives that can be used as research probes, such as radiolabeled tracers or fluorescent tags. imperial.ac.uk

Common transformations of a primary alcohol like the hydroxymethyl group include:

Oxidation : Mild oxidation can convert the hydroxymethyl group to an aldehyde , while stronger oxidizing agents will produce a carboxylic acid . fiveable.me These functional groups are valuable for subsequent reactions, such as reductive amination or amide bond formation.

Conversion to Alkyl Halides : The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide (e.g., Cl⁻, Br⁻, I⁻) in an Sₙ2 reaction. vanderbilt.edu For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative. vanderbilt.edu These halides are excellent electrophiles for attaching the piperidinium scaffold to other molecules.

Esterification : Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride) under appropriate conditions will form an ester . This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Etherification : The alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether (Williamson ether synthesis).

These FGIs are instrumental in developing research probes. For instance, converting the hydroxymethyl group to a carboxylic acid allows for its conjugation to an amine-containing molecule via amide bond formation, a reaction often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). acs.org This strategy is used to attach targeting moieties or chelators for radiometals in the development of diagnostic and therapeutic agents. acs.org

Table 3: Key Functional Group Interconversions of the Hydroxymethyl Moiety

| Initial Group | Reagent(s) | Resulting Group | Purpose/Application |

|---|---|---|---|

| -CH₂OH | PCC, DMP | -CHO (Aldehyde) | Aldehyde for further reactions (e.g., reductive amination). fiveable.me |

| -CH₂OH | CrO₃, KMnO₄ | -COOH (Carboxylic Acid) | Amide bond formation, conjugation. fiveable.me |

| -CH₂OH | SOCl₂, PBr₃ | -CH₂X (Alkyl Halide) | Introduction of a good leaving group for nucleophilic substitution. vanderbilt.edu |

| -CH₂OH | R-COOH, H⁺ | -CH₂OC(O)R (Ester) | Prodrug design, modification of properties. |

| -CH₂OH | 1. NaH, 2. R-X | -CH₂OR (Ether) | Stable linkage, altering solubility. |

Mechanistic Investigations of Reaction Pathways in Synthesis

Understanding the mechanisms of the reactions used to synthesize and modify the this compound framework is essential for optimizing reaction conditions and improving yields.

For the synthesis of the piperidine ring itself, mechanistic studies have provided significant insights. In the copper-catalyzed intramolecular C-H amination to form piperidines, studies involving experimental and Density Functional Theory (DFT) calculations have proposed a catalytic cycle involving Cu(I)/Cu(II) oxidation states. acs.orgnih.gov The reaction is believed to proceed through the generation of a Cu(II)-F bond from the interaction of an initial Cu(I) complex with a fluorinated substrate. acs.orgresearchgate.net Kinetic Isotope Effect (KIE) studies have shown that the C-H bond cleavage is the turnover-limiting step in this transformation. nih.gov

The mechanism of N-methylation using quaternary ammonium salts like PhMe₃NI involves the transfer of a methyl group to a nucleophile. nih.gov In the case of N-methylation of a piperidine, the nitrogen's lone pair of electrons acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent in a classic Sₙ2 pathway. The formation of the quaternary salt occurs in a second, subsequent methylation step of the now tertiary amine. The efficiency of this step depends on the nucleophilicity of the amine and the reactivity of the methylating agent.

The functional group interconversions at the hydroxymethyl moiety also proceed through well-understood mechanisms. For example, the conversion of the alcohol to an alkyl chloride using thionyl chloride (SOCl₂) involves the formation of a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion, often proceeding with retention of configuration (Sₙi mechanism) unless a base like pyridine is present, which can switch the mechanism to Sₙ2 (inversion of configuration). ub.edu

Theoretical and Computational Chemistry Investigations of Piperidinium Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of piperidinium-based systems. For instance, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to optimize the geometry and calculate the wavefunction of N-butyl N-methyl piperidinium (B107235) cations in ionic liquids. nih.gov Such calculations allow for the analysis of electron density distribution and the identification of sites susceptible to nucleophilic or electrophilic attack.

In the case of 2-Hydroxymethyl-N,N-dimethylpiperidinium, the presence of the hydroxymethyl group at the C2 position introduces a significant perturbation to the electronic structure compared to a simple N,N-dimethylpiperidinium cation. The electronegative oxygen atom of the hydroxyl group can withdraw electron density, influencing the charge distribution across the piperidinium ring and the reactivity of the vicinal C-H bonds. Computational studies on related compounds, such as N,N-dimethylpiperidinium (mepiquat), have explored their reactivity and formation pathways, indicating the utility of these methods in understanding reaction mechanisms. researchgate.netacs.org

The reactivity profile can be further detailed by examining frontier molecular orbitals (HOMO and LUMO) and constructing molecular electrostatic potential (MEP) maps. For this compound, the HOMO would likely be localized on the piperidinium ring and the oxygen atom of the hydroxymethyl group, while the LUMO would be centered on the positively charged nitrogen atom and adjacent carbons. The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the hydroxyl group as a potential hydrogen bond donor and the region around the quaternary nitrogen as electrophilic.

Table 1: Representative Quantum Chemical Calculation Parameters for Piperidinium Systems

| Parameter | Typical Value/Method | Significance for this compound |

|---|---|---|

| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for geometry optimization and electronic property calculations. |

| Functional | M06-2X, B3LYP | Accurately models non-covalent interactions and thermochemistry, crucial for studying the substituted piperidinium cation. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse and polarization functions to accurately describe the electronic structure, especially the lone pairs on oxygen and the charge on nitrogen. |

| Calculated Properties | Optimized Geometry, Mulliken Charges, HOMO/LUMO Energies, MEP | These properties help in understanding the 3D structure, charge distribution, reactivity, and potential interaction sites of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of Analogous Quaternary Amines

The piperidinium ring is not planar and can adopt several conformations, primarily chair and boat forms, with the chair conformation being the most stable. The substituents on the ring, in this case, the N,N-dimethyl and 2-hydroxymethyl groups, can exist in either axial or equatorial positions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior and conformational flexibility of molecules over time. arxiv.org For piperidinium-based ionic liquids, classical MD simulations using force fields like OPLS-AA have been employed to investigate the structure and dynamics of these systems in the bulk phase. nih.gov These simulations can reveal information about ion pairing, hydrogen bonding, and the formation of ion cages. nih.gov

For this compound, MD simulations would be crucial to understand the conformational preferences of the hydroxymethyl group and its interaction with the piperidinium ring and surrounding solvent molecules. The flexibility of the hydroxymethyl group allows for intramolecular hydrogen bonding with the piperidinium ring or intermolecular interactions with other molecules. The simulations can also predict dynamic properties such as diffusion coefficients and rotational correlation times, providing a comprehensive picture of the molecule's behavior in different environments.

Table 2: Key Conformational and Dynamic Properties from MD Simulations

| Property | Description | Relevance to this compound |

|---|---|---|

| Conformational Isomers | Different spatial arrangements of the atoms (e.g., chair, boat, twist-boat for the ring; axial/equatorial for substituents). | Determining the most stable conformation is key to understanding its interactions and reactivity. The orientation of the hydroxymethyl group will be of particular interest. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the nature of solvation and ion pairing around the piperidinium cation. |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds over time. | Crucial for understanding the role of the hydroxyl group in molecular interactions. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule. | Provides insight into its transport properties in a given medium. |

Molecular Modeling and In Silico Docking Studies for Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key application of molecular modeling is in silico molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. nih.gov This technique is widely used in drug discovery and materials science to understand molecular recognition.

For this compound, docking studies could be employed to investigate its potential interactions with biological macromolecules or the internal surfaces of porous materials. For example, studies on piperidine (B6355638) and piperazine (B1678402) derivatives have used molecular docking to predict their binding affinities and modes of interaction with enzyme active sites. researchgate.netjbiochemtech.comnih.govnih.gov The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site, and then using a scoring function to evaluate the different binding poses. biointerfaceresearch.com

The hydroxymethyl group of this compound would be expected to play a significant role in its binding interactions, primarily through hydrogen bonding. The positively charged quaternary nitrogen can engage in cation-π or electrostatic interactions. Docking studies can provide a detailed picture of these interactions at the atomic level, guiding the design of new molecules with enhanced binding properties.

Table 3: Typical Workflow for In Silico Molecular Docking

| Step | Description | Application to this compound |

|---|---|---|

| 1. Receptor and Ligand Preparation | Obtaining and preparing the 3D structures of the target (e.g., protein, zeolite) and the ligand (this compound). | The 3D structure of the piperidinium derivative would be generated and its energy minimized. |

| 2. Binding Site Prediction | Identifying the potential binding pocket on the receptor. | This could be an active site of an enzyme or a cavity within a porous material. |

| 3. Molecular Docking | Placing the ligand into the binding site in various orientations and conformations. | Software like AutoDock or Glide would be used to perform the docking calculations. jbiochemtech.com |

| 4. Scoring and Analysis | Evaluating the binding poses using a scoring function to estimate binding affinity and analyzing the intermolecular interactions. | The results would reveal the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) driving the binding. |

Computational Design and Prediction of Structure-Activity Relationships (SAR) for Analogues

Computational methods are increasingly used to design new molecules with desired properties and to predict their activities based on their structure, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.gov This approach is particularly valuable in medicinal chemistry and materials science for optimizing lead compounds.

Starting with the this compound scaffold, computational design techniques can be used to explore the effect of various structural modifications on its properties. For example, one could systematically vary the substituents on the piperidinium ring or the side chain to create a library of virtual analogues. The properties of these analogues can then be predicted using computational methods, allowing for the rapid screening of a large number of compounds without the need for synthesis and experimental testing. nih.gov

QSAR models are developed by finding a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity of a series of compounds. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested analogues. This integrated computational approach of design and prediction can significantly accelerate the discovery of new functional molecules based on the this compound framework. youtube.com

Application in Organic Structure-Directing Agent (OSDA) Design and Zeolite Framework Direction

Quaternary ammonium (B1175870) cations, including those based on the piperidinium scaffold, are widely used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. Zeolites are crystalline aluminosilicates with well-defined microporous structures, and the choice of OSDA is crucial in directing the formation of a specific zeolite framework.

Computational modeling plays a vital role in understanding and predicting the structure-directing effects of OSDAs. By simulating the interaction of the OSDA with the inorganic precursors of the zeolite, it is possible to predict which zeolite framework is most likely to form. For example, computational modeling has been used to study the positioning of N,N-dimethylpiperidinium cations within the cavities of the ESV zeolite framework. hw.ac.uk

The size, shape, and charge distribution of the OSDA are all critical factors in its structure-directing ability. The presence of the hydroxymethyl group in this compound adds another layer of complexity and potential for specific interactions within the forming zeolite structure. The hydroxyl group can participate in hydrogen bonding with the silicate (B1173343) or aluminate species in the synthesis gel, potentially leading to the formation of novel zeolite frameworks or influencing the Si/Al ratio of the final product. The design of OSDAs is an active area of research, with computational methods being increasingly used to guide the synthesis of new zeolites with tailored properties for applications in catalysis and separation. nih.govrsc.org

Mechanistic Biological Investigations Excluding Clinical Outcomes and Safety Profiles

In Vitro Receptor Binding Affinity and Selectivity Studies for Choline (B1196258) Analogues

A thorough search of scientific databases and literature did not yield any studies concerning the in vitro receptor binding affinity or selectivity of 2-Hydroxymethyl-N,N-dimethylpiperidinium as a choline analogue. While research exists on various piperidine (B6355638) derivatives and their interactions with receptors such as histamine (B1213489) H3 and sigma-1 receptors, no specific data for this compound has been reported. nih.gov

Molecular Interaction Studies with Biological Macromolecules (e.g., Proteins, Allergens)

No specific studies on the molecular interactions between this compound and biological macromolecules like proteins or allergens were found in the available literature. Research into the interaction of other piperidine-containing compounds with DNA and as potential anticancer agents has been published, but this does not extend to this compound. nwmedj.orgnih.gov

Cellular and Subcellular Distribution Studies as a Research Tool (Mechanistic Uptake, not Pharmacokinetics)

Information regarding the cellular and subcellular distribution or the mechanistic uptake of this compound for research purposes is not present in the current body of scientific literature. General methodologies for studying the subcellular transport of molecules exist, but specific applications to this compound have not been documented.

Advanced Applications in Chemical and Materials Science Research

Development and Use as Chemical Probes for Molecular Target Elucidation

While the piperidine (B6355638) scaffold is a common motif in pharmacologically active compounds, the specific application of 2-Hydroxymethyl-N,N-dimethylpiperidinium as a chemical probe for molecular target elucidation is an emerging area of research. Chemical probes are small molecules designed to interact with a specific biological target, enabling its study and validation. The structure of this compound offers potential for development into such probes. The hydroxyl group serves as a convenient chemical handle for conjugation with reporter molecules, such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core structure responsible for target binding.

The development of such probes would involve modifying the core piperidinium (B107235) structure to enhance affinity and selectivity for a specific protein target. Once functionalized with a reporter tag, these probes could be utilized in a variety of chemogenomic and proteomic techniques to identify binding partners, quantify target engagement in living cells, and elucidate mechanisms of action. For instance, coumarin-based derivatives have been successfully developed as small-molecule probes for imaging myelination in the nervous system, illustrating a design pathway that could be adapted for piperidinium-based compounds nih.gov.

Role in Asymmetric Catalysis and Chiral Ligand Design (Potential for Derivatives)

The field of asymmetric catalysis heavily relies on the design of effective chiral ligands to control the stereochemical outcome of chemical reactions. While historically dominated by C2-symmetric ligands, there has been a significant shift towards non-symmetrical ligands that feature electronically and sterically distinct coordinating units nih.gov. The structure of this compound contains a chiral center and a hydroxyl group, making its derivatives promising candidates for chiral ligand design.

The chiral hydroxymethyl group can act as a chelating arm, coordinating to a metal center and creating a defined chiral environment around it. This principle has been successfully demonstrated in other ligand classes, such as the recently developed N-hydroxyalkyl pyrid-2-ylidenes, which have shown high performance in copper-catalyzed asymmetric allylic alkylation chemrxiv.org. Derivatives of this compound could be envisioned to function similarly, where the hydroxyl group and the piperidine nitrogen (in its neutral amine form before quaternization) or another incorporated donor atom could form a chelate ring with a transition metal. The stereochemistry at the C2 position would then direct the enantioselectivity of the catalyzed reaction. Furthermore, the synthesis of enantioenriched piperidine fragments is a significant area of research, underscoring their value as building blocks for complex chiral molecules and ligands whiterose.ac.uknih.gov.

Table 1: Potential Asymmetric Reactions for Catalysts Derived from this compound

| Reaction Type | Potential Role of Ligand | Metal Center |

|---|---|---|

| Asymmetric Hydrogenation | Control of substrate approach to the metal hydride | Rhodium, Iridium, Ruthenium |

| Asymmetric Allylic Alkylation | Stabilization of chiral intermediates | Palladium, Copper |

| Asymmetric Aldol Reactions | Formation of chiral metal enolates | Titanium, Tin, Boron |

Supramolecular Chemistry: Host-Guest Interactions and Self-Assembly

The cationic nature and structural features of the this compound ion make it an interesting component for supramolecular chemistry, particularly in host-guest interactions and self-assembly.

As a guest molecule, the positively charged N,N-dimethylpiperidinium moiety can form stable complexes with various macrocyclic hosts. These interactions are driven by a combination of ion-dipole forces, hydrogen bonding, and hydrophobic effects. For example, piperidine derivatives have been shown to form inclusion complexes with β-cyclodextrin, a macrocycle with a hydrophobic inner cavity and a hydrophilic exterior nih.govmdpi.comresearchgate.net. The piperidinium ring can be encapsulated within the cavity, leading to changes in its chemical environment and properties. Similarly, the N,N-dimethylpiperidinium cation is a suitable guest for synthetic hosts like cucurbiturils and calixarenes, which possess portals lined with carbonyl groups or anionic functionalities that can strongly interact with the positive charge.

The piperidine unit can also be incorporated into larger host structures. Research has demonstrated the synthesis of porphyrin-piperidine hybrids that act as synthetic receptors for the selective recognition of chiral guest molecules etamu.edu. In these systems, the piperidine component helps to create a specific binding pocket. In the solid state, N,N-dimethyl-substituted diammonium cations have been shown to direct the formation of extended three-dimensional crystal structures through a network of hydrogen bonds with anions, demonstrating their role in molecular self-assembly mdpi.com.

Application as Ionic Liquids and Components in Extractive Processes

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are widely studied as "green" solvents for synthesis and separations due to their negligible vapor pressure, high thermal stability, and tunable properties. Piperidinium-based cations are a recognized class of cations used in the formation of ILs nih.gov. These ILs can be functionalized to suit specific applications, and they have proven to be highly effective in various extractive processes.

A notable application is in the field of hydrometallurgy. Research has shown that piperidinium-based ionic liquids, when combined with sulphoxide ligands, create highly efficient solvent systems for the liquid-liquid extraction of thorium from acidic aqueous solutions dntb.gov.ua. This is significant for the processing of nuclear waste and the purification of materials for thorium-based nuclear fuel cycles. The extraction mechanism often involves cation exchange, where the target metal ion complex is extracted into the ionic liquid phase. The efficiency of such processes can be tuned by altering the structure of the sulphoxide ligand and the nature of the anion in the ionic liquid. Piperidinium ILs are also utilized in solid-phase extraction for the preconcentration of analytes from environmental samples nih.gov.

Table 2: Extraction Efficiency of Thorium using a Piperidinium-based Ionic Liquid System

| Component | Function | Extraction Trend |

|---|---|---|

| Piperidinium Ionic Liquid | Solvent Phase | Provides a non-volatile, stable medium for extraction |

| Sulphoxide Ligands | Extractant | Forms a complex with the thorium cation |

| Aqueous Acidic Solution | Sample Phase | Contains the thorium to be extracted |

Contribution to Material Science: Zeolite Synthesis and Hybrid Polymer Chemistry

The N,N-dimethylpiperidinium cation is a significant organic structure-directing agent (OSDA) in the synthesis of zeolites and a key component in the development of advanced hybrid polymers.

Zeolite Synthesis Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, making them crucial as catalysts and adsorbents in numerous industrial processes rsc.org. The synthesis of a specific zeolite framework is often guided by an OSDA, which acts as a template around which the inorganic framework assembles. The N,N-dimethylpiperidinium cation has been identified as a versatile OSDA for the synthesis of several important zeolite frameworks. It has been successfully used to direct the formation of zeolites with MOR, MTW, LEV, and NON-type structures google.com. More recent work has demonstrated its use in preparing highly crystalline, nanosized LEV zeolites, which exhibit enhanced thermal stability researchgate.net. Furthermore, by controlling synthesis conditions, the N,N-dimethylpiperidinium cation can also direct the crystallization of zeolitic materials with the CHA-type framework google.com. The use of closely related derivatives, such as N,N'-tetramethylen-bis-(N-methylpiperidinium), has led to the synthesis of novel zeolite materials, including disordered structures related to zeolite beta researchgate.net.

Table 3: Zeolite Frameworks Synthesized Using Piperidinium-Based OSDAs

| Organic Structure-Directing Agent (OSDA) | Resulting Zeolite Framework | Reference |

|---|---|---|

| N,N-dimethylpiperidinium | LEV (Levyne) | google.comresearchgate.net |

| N,N-dimethylpiperidinium | CHA (Chabazite) | google.com |

| N,N-dimethylpiperidinium | MOR (Mordenite) | google.com |

| N,N-dimethylpiperidinium | MTW (ZSM-12) | google.com |

| N,N-diethyl-2,6-dimethylpiperidinium | AEI (AlPO-18) | rsc.org |

| 3,5-dimethyl-N,N-dimethylpiperidinium | SSZ-39 (AEI) | google.com |

Hybrid Polymer Chemistry In polymer science, there is significant interest in creating hybrid materials that combine the properties of organic polymers and functional inorganic or ionic moieties. Piperidinium cations have been extensively incorporated into polymer backbones to create high-performance anion exchange membranes (AEMs) researchgate.net. These membranes are critical components in electrochemical devices like alkaline fuel cells.

The key advantage of the piperidinium cation in this context is its exceptional stability in highly alkaline environments, where many other quaternary ammonium (B1175870) groups tend to degrade rsc.org. Researchers have developed various "poly(aryl piperidinium)" polymers, which feature a rigid and ether-free aromatic backbone functionalized with piperidinium groups google.comgoogle.com. These materials exhibit excellent chemical stability, high hydroxide conductivity, and good mechanical properties. Synthetic strategies include the direct polymerization of piperidine-functionalized monomers researchgate.net. Aromatic-free AEMs based on polyethylene backbones functionalized with piperidinium have also been developed, offering an alternative with different mechanical properties rsc.org. The 2-hydroxymethyl group on the target compound could serve as a reactive site for grafting onto a polymer backbone or as a functional group on a monomer for direct polymerization, enabling the creation of novel AEMs or other functional hybrid polymers.

常见问题

Basic: What are the optimal synthetic routes for 2-Hydroxymethyl-N,N-dimethylpiperidinium, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via N-alkylation of piperidine derivatives. For example, reacting 2-hydroxymethylpiperidine with methylating agents (e.g., methyl iodide) under alkaline conditions facilitates quaternary ammonium salt formation. Yield optimization requires precise control of temperature (40–60°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of reactants. Catalytic agents like phase-transfer catalysts may enhance reaction efficiency .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve the hydroxylmethyl group ( 3.5–4.0 ppm) and quaternary ammonium signals ( 3.0–3.3 ppm).

- FT-IR : Confirms hydroxyl () and C-N stretching ().

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns. PubChem-derived data (e.g., InChIKey) cross-references experimental results .

Advanced: How does the hydroxyl group in 2-Hydroxymethyl affect the compound’s reactivity compared to non-hydroxylated analogs?

Methodological Answer:

The hydroxyl group enhances hydrogen-bonding capacity , influencing solubility in polar solvents and interaction with biological targets. Compared to N,N-dimethylpiperidinium chloride (), the hydroxyl group increases susceptibility to oxidation (e.g., forming ketones via KMnO) and participation in nucleophilic substitution reactions. Computational modeling (e.g., DFT) can predict electronic effects on reaction pathways .

Advanced: What strategies resolve contradictions in reported biological activities of piperidinium derivatives?

Methodological Answer:

Contradictions often arise from variations in experimental design (e.g., dosage, model systems). To address this:

- Standardize assays (e.g., enzyme inhibition protocols).

- Use isotopic labeling to track metabolic pathways.

- Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. in vivo efficacy). For agricultural studies (e.g., plant growth regulation in ), environmental factors (pH, light) must be controlled .

Basic: What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

Methodological Answer:

- Aqueous Solubility : Enhanced by hydrochloride salt formation (common for quaternary ammonium compounds). Stability in water is pH-dependent; acidic conditions () prevent hydrolysis.

- Organic Solvents : Soluble in DMSO or methanol but may degrade in halogenated solvents (e.g., CHCl) under prolonged storage. Lyophilization is recommended for long-term stability .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding to acetylcholine receptors (similar to piperidine-based neurotransmitter analogs in ).

- MD Simulations : Assess dynamic interactions (e.g., ligand-receptor stability over 100 ns trajectories).

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem .

Advanced: What are the challenges in isolating reaction intermediates during the synthesis of this compound?

Methodological Answer:

- Purification Issues : Quaternary ammonium salts often co-crystallize with byproducts. Use ion-exchange chromatography or recrystallization in ethanol/water mixtures.

- Intermediate Stability : Hydroxyl-containing intermediates may oxidize; employ inert atmospheres (N) and antioxidants (e.g., BHT). LC-MS monitors degradation in real-time .

Basic: How can researchers quantify this compound in complex matrices (e.g., plant tissues)?

Methodological Answer:

- HPLC-UV/FLD : Use C18 columns with ion-pairing agents (e.g., sodium hexanesulfonate) to resolve charged species.

- LC-MS/MS : Employ MRM transitions for high specificity (e.g., m/z 158 → 140). Validate against regulatory protocols from agricultural studies () .

Advanced: How does stereochemistry at the piperidinium ring influence the biological activity of this compound derivatives?

Methodological Answer:

Stereoisomers exhibit divergent binding affinities due to spatial compatibility with target sites (e.g., enzymes or ion channels). Techniques:

- Chiral HPLC to separate enantiomers.

- X-ray crystallography to resolve active conformations.

- In vitro assays comparing racemic mixtures vs. pure enantiomers (e.g., IC differences) .

Advanced: What are the mechanistic pathways for environmental degradation of this compound?

Methodological Answer:

- Photolysis : UV exposure cleaves the C-N bond, forming piperidine and formaldehyde.

- Microbial Degradation : Soil bacteria (e.g., Pseudomonas spp.) hydrolyze the quaternary ammonium group.

- Oxidative Pathways : Ozone or OH radicals in water generate N-oxide byproducts. Use GC-MS to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。